Methylphenyldiethoxysilane

Catalog No.
S1892813
CAS No.
775-56-4
M.F
C11H18O2Si
M. Wt
210.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylphenyldiethoxysilane

CAS Number

775-56-4

Product Name

Methylphenyldiethoxysilane

IUPAC Name

diethoxy-methyl-phenylsilane

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

InChI

InChI=1S/C11H18O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

MNFGEHQPOWJJBH-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C1=CC=CC=C1)OCC

Canonical SMILES

CCO[Si](C)(C1=CC=CC=C1)OCC

The exact mass of the compound Diethoxy(methyl)phenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylphenyldiethoxysilane is a difunctional organosilane monomer used as a precursor in the synthesis of silicone polymers and sol-gel materials. Its structure, which combines a methyl group, a phenyl group, and two hydrolyzable ethoxy groups on a central silicon atom, provides a precisely engineered balance of properties. The phenyl group enhances thermal stability and raises the refractive index, while the methyl group contributes to flexibility and hydrophobicity. [REFS-1, REFS-2] The difunctional nature (two ethoxy groups) allows for the formation of linear polymer chains, acting as a chain extender to build the backbone of silicone resins and fluids, in contrast to trifunctional silanes which act as crosslinkers. [2]

Substituting Methylphenyldiethoxysilane with seemingly similar analogs can lead to critical failures in processing and final material performance. Replacing the phenyl group with a methyl group (e.g., using Dimethyldiethoxysilane) significantly reduces the thermal stability and refractive index of the resulting polymer. [REFS-1, REFS-2] Conversely, using a diphenyldialkoxysilane increases steric hindrance, which slows reaction kinetics and can alter polymer flexibility. Swapping the ethoxy groups for methoxy groups changes the hydrolysis and condensation rates, affecting gel times and cure profiles, while also changing the volatile byproduct from ethanol to the more hazardous methanol. [3] Using a trifunctional silane like Phenyltriethoxysilane will introduce cross-linking, fundamentally changing the polymer structure from a linear, flexible chain to a more rigid, branched network, which is unsuitable for applications requiring elastomeric properties. [1]

Enhanced Thermal Stability for High-Temperature Applications

Polymers incorporating phenyl-silicon bonds exhibit significantly higher thermal stability compared to those with only methyl-silicon bonds. In thermal analysis of comparable organosilicate membranes, methyl groups were observed to be eliminated at approximately 380 °C, whereas the phenyl groups remained stable until pyrolysis at around 550 °C. [1] This demonstrates the critical role of the phenyl group in Methylphenyldiethoxysilane for creating polymers that can withstand higher operating temperatures than those derived from purely aliphatic silanes like Dimethyldiethoxysilane.

Evidence DimensionThermal Decomposition Onset (Pyrolysis Temperature)
Target Compound DataPhenyl group pyrolysis at ~550 °C
Comparator Or BaselineMethyl group elimination at ~380 °C (from a methyl-containing silane precursor)
Quantified Difference~170 °C higher decomposition temperature for the phenyl group
ConditionsThermal analysis of organically modified siloxane membranes.

This substantial increase in thermal stability is a critical procurement factor for producing high-performance resins, coatings, and elastomers intended for high-temperature service environments.

Essential Precursor for High Refractive Index Optical Materials

The incorporation of phenyl groups is a primary strategy for increasing the refractive index (RI) of silicone polymers, a critical requirement for improving light extraction efficiency in LED and optoelectronic devices. [1] Polymers derived from phenyl-containing precursors like Methylphenyldiethoxysilane can achieve a high refractive index, with values of n = 1.58 at 632.8 nm being reported for a cured material. [2] This is a significant increase over standard polydimethylsiloxane (PDMS), derived from precursors like Dimethyldiethoxysilane, which typically has a refractive index of only ~1.41. [3]

Evidence DimensionRefractive Index (n) at ~633 nm
Target Compound DataEnables polymers with n ≈ 1.58
Comparator Or BaselineStandard Polydimethylsiloxane (PDMS) with n ≈ 1.41
Quantified DifferenceAn increase of ~0.17 in refractive index
ConditionsCured silicone polymer for optical applications.

For optical applications like LED encapsulation, this higher refractive index directly translates to improved device efficiency and light output, making this precursor a required choice over lower-RI alternatives.

Balanced Reactivity for Controlled Sol-Gel and Polymerization Processing

The rate of hydrolysis and condensation of alkoxysilanes is a critical process parameter that is highly sensitive to the steric and electronic effects of the organic substituents on the silicon atom. [1] While direct kinetic data for Methylphenyldiethoxysilane is sparse, the established principles of silane reactivity allow for strong inference. The bulky phenyl group provides greater steric hindrance than a methyl group, leading to slower hydrolysis compared to Dimethyldiethoxysilane. [2] However, it is less hindered than Diphenyldiethoxysilane. This positions Methylphenyldiethoxysilane as a precursor with intermediate reactivity, offering formulators a crucial process control tool to tune gel times and cure rates—avoiding the rapid, often difficult-to-control reactions of dimethylsilanes and the sluggish reactions of diphenylsilanes.

Evidence DimensionRelative Hydrolysis Rate (Processability)
Target Compound DataIntermediate reactivity due to one methyl and one phenyl group
Comparator Or BaselineDimethyldiethoxysilane (faster reactivity, less steric hindrance) and Diphenyldiethoxysilane (slower reactivity, more steric hindrance)
Quantified DifferenceQualitatively slower than Dimethyldiethoxysilane; faster than Diphenyldiethoxysilane
ConditionsAcid- or base-catalyzed sol-gel or condensation polymerization.

This balanced reactivity is a key procurement driver for applications requiring precise control over working life and cure speed, which is not achievable by simply substituting with di-methyl or di-phenyl analogs.

High-Performance LED Encapsulants and Optical Adhesives

As a precursor for silicone resins with a high refractive index, this compound is essential for formulating encapsulants that maximize light extraction efficiency from LED chips. Its use allows for better refractive index matching between the semiconductor die and the lens, reducing Fresnel reflection losses and increasing device brightness. [REFS-1, REFS-2]

Thermally Resistant Binders for Protective and Industrial Coatings

The enhanced thermal stability imparted by the phenyl group makes polymers derived from this silane suitable as binders for heat-resistant paints and coatings. These formulations are specified for use on engines, exhaust systems, industrial ovens, and other surfaces exposed to continuous high temperatures where purely methyl-based silicones would degrade.

Chain Extender for Specialty Phenyl Silicone Fluids and Elastomers

In the synthesis of specialty silicone fluids and elastomers, Methylphenyldiethoxysilane serves as a linear chain-building unit. Its defined, intermediate reactivity allows for controlled polymerization, enabling the production of polymers with tailored viscosity, flexibility, and thermal properties for use as high-temperature lubricating oils or durable, heat-resistant sealants. [3]

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

775-56-4

Wikipedia

Diethoxy(methyl)phenylsilane

General Manufacturing Information

Benzene, (diethoxymethylsilyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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